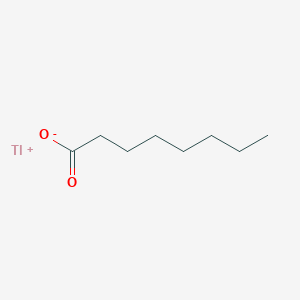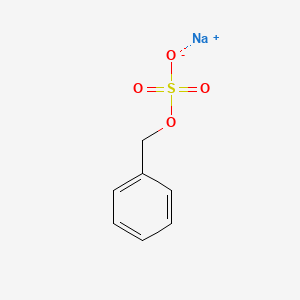
Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is a complex organic compound with the molecular formula C19H28N8O7S. This compound is notable for its intricate structure, which includes a purine base, a glutamyl-cysteinyl linkage, and a dimethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Linkage Formation: The purine base is then linked to the gamma-glutamyl-L-cysteinyl moiety through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common conditions include:
Temperature: Typically maintained between 25-50°C.
Solvents: Organic solvents like methanol or ethanol are used.
Catalysts: Acid or base catalysts may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, methyl ester
- Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, ethyl ester
Uniqueness
Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is unique due to its specific esterification, which can influence its solubility, reactivity, and biological activity. The dimethyl ester group provides distinct chemical properties compared to its methyl or ethyl ester counterparts.
Properties
CAS No. |
129570-25-8 |
|---|---|
Molecular Formula |
C19H28N8O7S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C19H28N8O7S/c1-33-13(29)7-22-16(30)11(24-12(28)4-3-10(20)18(32)34-2)8-35-6-5-27-9-23-15-14(27)17(31)26-19(21)25-15/h9-11H,3-8,20H2,1-2H3,(H,22,30)(H,24,28)(H3,21,25,26,31)/t10-,11-/m0/s1 |
InChI Key |
UYAQENSVLWORAQ-QWRGUYRKSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CSCCN1C=NC2=C1C(=O)NC(=N2)N)NC(=O)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
COC(=O)CNC(=O)C(CSCCN1C=NC2=C1C(=O)NC(=N2)N)NC(=O)CCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


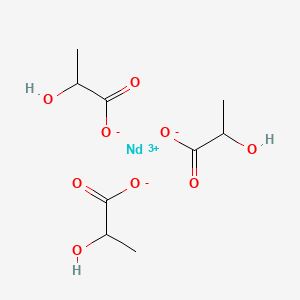
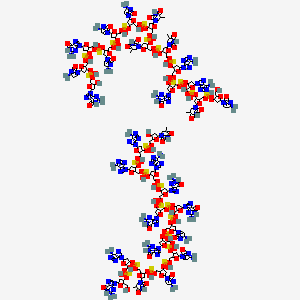
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
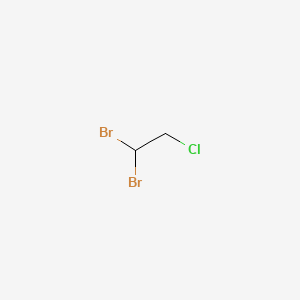

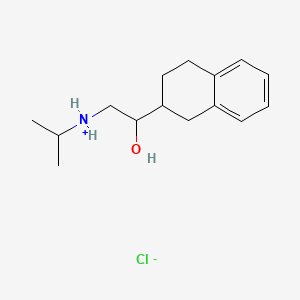
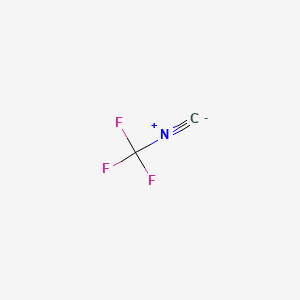
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
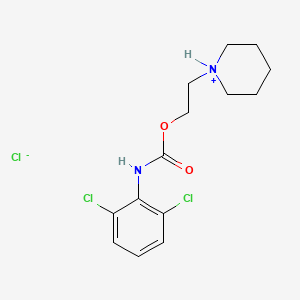
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
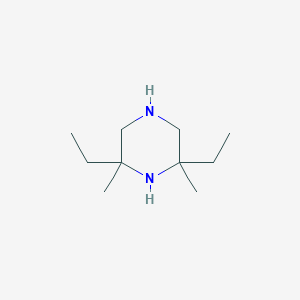
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
